Hnmpa-(AM)3

Overview

Description

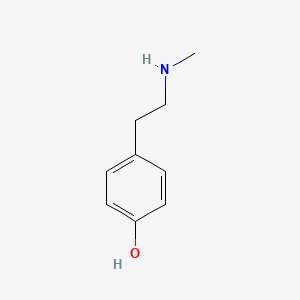

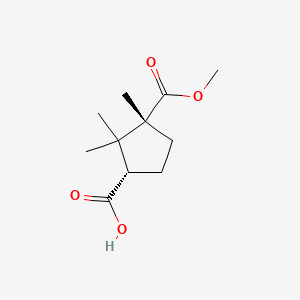

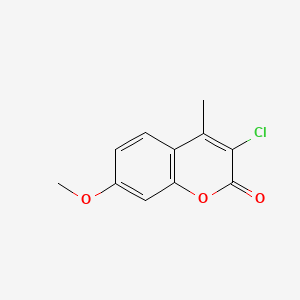

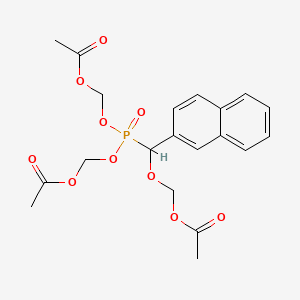

Hnmpa-(AM)3 is a compound with intriguing properties. It falls into the category of insulin receptor tyrosine kinase inhibitors . Its chemical structure includes a phosphonic acid group and a naphthalenylmethyl moiety . The compound is designed to selectively target the insulin receptor, affecting its activity and downstream signaling pathways .

Molecular Structure Analysis

The molecular formula of Hnmpa-(AM)3 is C~20~H~23~O~10~P , with a molecular weight of approximately 454.36 g/mol . Its structure consists of a central core with the phosphonic acid group attached to the naphthalenylmethyl scaffold. The compound’s three-dimensional arrangement plays a crucial role in its biological activity .

Chemical Reactions Analysis

Hnmpa-(AM)3 exhibits interesting chemical reactivity. It inhibits the autophosphorylation of the insulin receptor tyrosine kinase (IRTK) in a concentration- and time-dependent manner. Additionally, it effectively suppresses 2-deoxyglucose uptake without affecting insulin-stimulated glucose oxidation. These reactions highlight its specificity toward the insulin receptor .

Physical And Chemical Properties Analysis

- Storage : Store at 4°C (sealed storage, away from moisture and light). In solvent, it can be stored at -80°C for 6 months or -20°C for 1 month

Scientific Research Applications

Cancer Research

Hnmpa-(AM)3 has been used in cancer research, particularly in studies related to neuroblastoma. It has been shown to inhibit insulin-like growth factor-1R/INSR-driven phosphoinositide 3-kinase (PI3K) signaling, which is involved in the transcription of HIF2A/EPAS1 and vascularization in neuroblastoma .

Diabetes Research

In diabetes research, Hnmpa-(AM)3 has been used to study the effects of insulin on glucose metabolism. It inhibits insulin receptor tyrosine kinase activity and insulin-stimulated glucose oxidation in isolated rat adipocytes . This makes it a valuable tool in understanding the role of insulin in glucose metabolism .

Obesity Research

Hnmpa-(AM)3 has been used in obesity research to study the effects of insulin on the nucleus accumbens (NAc), a region of the brain that mediates reward and motivation. It was found that obesity resulted in a loss of insulin receptor-mediated increases in excitatory transmission and a reduction in NAc insulin receptor surface expression .

Cardiovascular Research

In cardiovascular research, Hnmpa-(AM)3 has been used to study the effects of insulin on endothelial barrier function. It was found that insulin stabilizes endothelial barrier via inactivation of the endothelial contractile machinery and enhancement of cell-cell adhesions .

Neuroscience Research

Hnmpa-(AM)3 has been used in neuroscience research to study the effects of insulin on excitatory transmission in the adult brain. It was found that insulin influences excitatory transmission in the adult brain, and identifies previously unknown interactions between insulin receptor activation, opioids, and glutamatergic transmission .

Metabolic Disorders Research

In metabolic disorders research, Hnmpa-(AM)3 has been used to study the effects of alpha-lipoic acid (aLA) after ischemic injury. It was found that immediate treatment with aLA after ischemic injury may have significant neurorestorative effects mediated at least partially via insulin receptor activation .

Mechanism of Action

Target of Action

Hnmpa-(AM)3 is a cell-permeable and selective inhibitor of the insulin receptor tyrosine kinase (IRTK) . The insulin receptor plays a crucial role in regulating glucose metabolism, growth, cell differentiation, and survival .

Mode of Action

Hnmpa-(AM)3 inhibits the autophosphorylation process of the human insulin receptor on tyrosine residues . It greatly inhibits the ability of prothoracicotropic hormone (PTTH) to activate ERK phosphorylation .

Biochemical Pathways

The compound’s interaction with the insulin receptor affects the ERK phosphorylation pathway . This pathway is involved in various cellular processes, including growth, differentiation, and survival . By inhibiting the activation of ERK phosphorylation, Hnmpa-(AM)3 can influence these processes .

Pharmacokinetics

It is known that hnmpa-(am)3 is a cell-permeable analog of hnmpa, which suggests it can readily cross cell membranes

Result of Action

Hnmpa-(AM)3 effectively hinders the autophosphorylation process of the human insulin receptor . It also greatly inhibits the ability of PTTH to stimulate ecdysteroidogenesis . Ecdysteroids are hormones that play a vital role in arthropod development .

Safety and Hazards

properties

IUPAC Name |

[bis(acetyloxymethoxy)phosphoryl-naphthalen-2-ylmethoxy]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23O10P/c1-14(21)25-11-28-20(19-9-8-17-6-4-5-7-18(17)10-19)31(24,29-12-26-15(2)22)30-13-27-16(3)23/h4-10,20H,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQODAZKXEREJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(C1=CC2=CC=CC=C2C=C1)P(=O)(OCOC(=O)C)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017621 | |

| Record name | HNMPA-(AM)3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hnmpa-(AM)3 | |

CAS RN |

120944-03-8 | |

| Record name | HNMPA-(AM)3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.